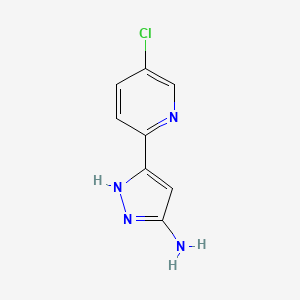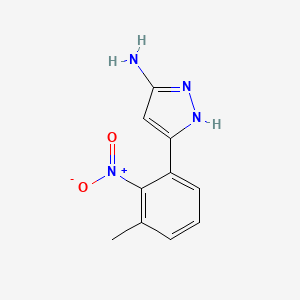
N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a piperazine ring attached to an acetamide group, with a 2,6-dimethylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide typically involves the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product . The reaction conditions often include the use of solvents such as acetonitrile or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with analgesic and anesthetic properties.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
作用機序
The mechanism of action of N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide involves its interaction with specific molecular targets, such as ion channels or receptors. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may block sodium channels, thereby inhibiting nerve signal transmission and providing anesthetic effects .
類似化合物との比較
Similar Compounds
Lidocaine: Another local anesthetic with a similar structure but different substituents.
Bupivacaine: A longer-acting anesthetic with a similar mechanism of action.
Ropivacaine: A compound with similar applications but different pharmacokinetic properties.
Uniqueness
N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperazine ring and a 2,6-dimethylphenyl group makes it a valuable intermediate in the synthesis of various bioactive compounds.
特性
分子式 |
C14H23Cl2N3O |
|---|---|
分子量 |
320.3 g/mol |
IUPAC名 |
N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C14H21N3O.2ClH/c1-11-4-3-5-12(2)14(11)16-13(18)10-17-8-6-15-7-9-17;;/h3-5,15H,6-10H2,1-2H3,(H,16,18);2*1H |
InChIキー |
ZYSLOFMAXAEBLN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCNCC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


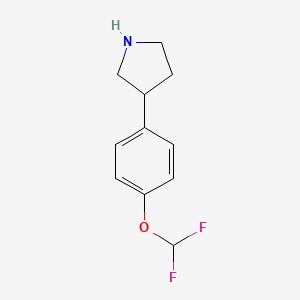
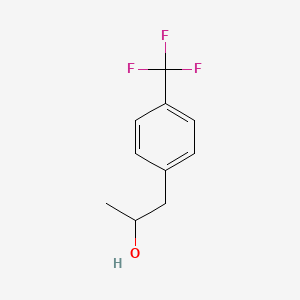


![1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13597362.png)
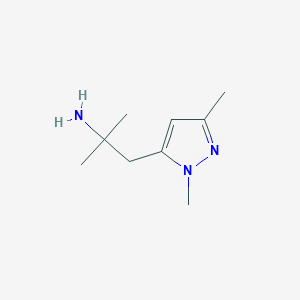


![4-(Benzo[d]thiazol-2-yl)-2-methylbutanal](/img/structure/B13597380.png)
